molecular formula C14H20O3 B2437117 2-(2,3-Dimethoxyphenyl)cyclohexanol CAS No. 854901-58-9

2-(2,3-Dimethoxyphenyl)cyclohexanol

Cat. No.: B2437117
CAS No.: 854901-58-9
M. Wt: 236.311
InChI Key: XJDQMUVUAKSPLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dimethoxyphenyl)cyclohexanol is a chemical compound with the molecular formula C14H20O3 . It has an average mass of 236.307 Da and a monoisotopic mass of 236.141251 Da .

Scientific Research Applications

1. Catalytic Activity and Synthesis

2-(2,3-Dimethoxyphenyl)cyclohexanol has been utilized in various catalytic and synthetic processes. For instance, its derivatives have been used as catalysts in the oxidation of cyclohexane to cyclohexanol, a significant chemical process with applications in the synthesis of materials like Nylon-6 and plasticizers (Wei et al., 2018). Moreover, it has been involved in the transformation of achiral cyclohexene into enantiomerically pure derivatives, contributing to the field of asymmetric synthesis (Yamada & Ogasawara, 1998).

2. Role in Chemical Transformations

This compound has shown potential in various chemical transformations. For example, its derivatives have been employed in the synthesis of phenolic derivatives, which have demonstrated promising antioxidant activities (Artunç et al., 2020). Additionally, it has been used in the cyclization of 3,4-epoxy alcohols to form oxetanes, showcasing its utility in creating complex chemical structures (Murai, Ono, & Masamune, 1977).

3. Applications in Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been synthesized for various bioactive compounds. For instance, its role in the synthesis of natural esters with potential cytotoxic effects on tumor cell lines highlights its importance in drug discovery (Hu et al., 2005).

4. Photogeneration and Reactivity Studies

The compound has been a subject of studies in photochemistry, particularly in the generation and reactivity of aryl cations, which is crucial in understanding various chemical reactions under light exposure (Protti et al., 2004).

Safety and Hazards

The safety data sheet for cyclohexanol, a related compound, indicates that it is a combustible liquid and can be harmful if swallowed or inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Structurally similar compounds, such as cyclohexanol, have been found to interact withAlcohol dehydrogenase 1B . This enzyme plays a crucial role in the metabolism of various substances within the body.

Mode of Action

The exact mode of action of 2-(2,3-Dimethoxyphenyl)cyclohexanol is currently unknown due to the lack of specific research on this compound. It is generally accepted that drugs exert their effects by binding to specific receptors in the body . The interaction between the drug and its target can lead to changes in the biochemical processes within the cell, resulting in the observed pharmacological effects.

Pharmacokinetics

The compound’s physical properties such as melting point, boiling point, and density have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and temperature . .

Properties

IUPAC Name

2-(2,3-dimethoxyphenyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-16-13-9-5-7-11(14(13)17-2)10-6-3-4-8-12(10)15/h5,7,9-10,12,15H,3-4,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDQMUVUAKSPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CCCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.